molecular formula C25H24FN3O3 B11454033 N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide

N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide

Cat. No.: B11454033
M. Wt: 433.5 g/mol
InChI Key: ZGXNEQUYLFSVRO-UHFFFAOYSA-N
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Description

N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide is a complex organic compound that belongs to the benzimidazole class of compounds. Benzimidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with similar structural features.

    N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluorobenzyl)-1H-indazole-3-carboxamide: A synthetic cannabinoid with a fluorobenzyl group.

    2-(2,2,2-trifluoroethyl)benzimidazole: A benzimidazole derivative with trifluoroethyl substitution.

Uniqueness

N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-fluorobenzyl group and the 3,4-dimethoxybenzamide moiety enhances its ability to interact with a wide range of biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H24FN3O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C25H24FN3O3/c1-31-22-12-11-17(15-23(22)32-2)25(30)27-14-13-24-28-20-9-5-6-10-21(20)29(24)16-18-7-3-4-8-19(18)26/h3-12,15H,13-14,16H2,1-2H3,(H,27,30)

InChI Key

ZGXNEQUYLFSVRO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F)OC

Origin of Product

United States

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